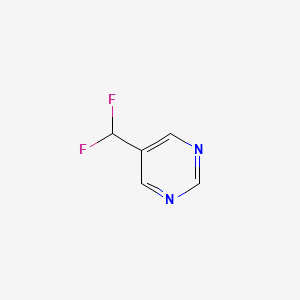

5-(Difluoromethyl)pyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(difluoromethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F2N2/c6-5(7)4-1-8-3-9-2-4/h1-3,5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHHDFZKKOOQUHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=N1)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801304479 | |

| Record name | Pyrimidine, 5-(difluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801304479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1310684-94-6 | |

| Record name | Pyrimidine, 5-(difluoromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1310684-94-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrimidine, 5-(difluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801304479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

physicochemical properties of 5-(difluoromethyl)pyrimidine

Executive Summary: The Fluorine Renaissance

5-(Difluoromethyl)pyrimidine (CAS: 1310684-94-6) represents a high-value scaffold in modern medicinal chemistry, specifically within the "fluorine renaissance" of lead optimization.[1][2] Unlike the ubiquitous trifluoromethyl (-CF₃) group, which is primarily a lipophilic bulk enhancer, the difluoromethyl (-CHF₂) moiety offers a unique dual functionality: it acts as a lipophilic hydrogen bond donor .[1][2]

This guide dissects the physicochemical behavior of this molecule, providing researchers with the rationale for its deployment as a bioisostere for hydroxyl (-OH), thiol (-SH), and methyl (-CH₃) groups to modulate metabolic stability, membrane permeability, and target binding affinity.[1][2]

Physicochemical Profile

Core Data Matrix

The following data consolidates experimental and high-confidence computed values essential for ADME prediction.

| Property | Value / Description | Context & Implication |

| CAS Number | 1310684-94-6 | Identity verification.[1][2] |

| Molecular Formula | C₅H₄F₂N₂ | MW: 130.10 g/mol . |

| LogP (Calc) | ~1.41 | Moderate lipophilicity; higher than 5-methylpyrimidine (~0.[1][2]5) but lower than 5-CF₃ (~1.8).[1][2] |

| TPSA | 25.78 Ų | Polar surface area dominated by the pyrimidine nitrogens. |

| H-Bond Donors | 0 (Canonical) / 1 (Weak) | Critical Insight: The C-H bond in -CHF₂ acts as a weak H-bond donor (α-acidity).[1][2] |

| H-Bond Acceptors | 2 | Pyrimidine ring nitrogens.[2][3][4][5][6][7] |

| pKa (Conj. Acid) | < 0.5 (Est.)[1][2] | The electron-withdrawing -CHF₂ group drastically reduces the basicity of the pyrimidine ring compared to unsubstituted pyrimidine (pKa ~1.3).[2] |

| Hammett σₚ | ~0.40 - 0.50 | Strong electron-withdrawing group (EWG), similar to but slightly weaker than -CF₃ (σₚ ~0.54).[1][2] |

The "Lipophilic Hydrogen Bond Donor" Concept

The most critical feature of 5-(difluoromethyl)pyrimidine is the acidity of the C-H bond within the difluoromethyl group.[2] Due to the high electronegativity of the two fluorine atoms, the central carbon becomes electron-deficient, polarizing the C-H bond.[2]

-

Mechanism: The polarized C-H acts as a weak hydrogen bond donor capable of interacting with carbonyls or aromatic systems in protein binding pockets.

-

Bioisosterism:

-

vs. Hydroxyl (-OH): -CHF₂ mimics the H-bond donor capacity of -OH but removes the metabolic liability of glucuronidation and significantly increases lipophilicity (improving membrane permeability).[1][2]

-

vs. Methyl (-CH₃): It blocks metabolic oxidation (CYP450 mediated) at the 5-position while maintaining steric similarity.[1][2]

-

Synthetic Methodologies

To access 5-(difluoromethyl)pyrimidine with high purity for biological screening, two primary routes are recommended. The Deoxyfluorination Route is preferred for late-stage functionalization, while the Cyclocondensation Route is scalable for multi-gram synthesis.[2]

Protocol A: Deoxyfluorination of 5-Formylpyrimidine

This protocol utilizes Diethylaminosulfur trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) to convert the aldehyde to the difluoromethyl moiety.[2]

Reagents:

Step-by-Step Workflow:

-

Preparation: Charge an oven-dried round-bottom flask with 5-pyrimidinecarboxaldehyde (1.0 equiv) and anhydrous DCM (0.2 M concentration) under

. -

Cooling: Cool the solution to 0°C (ice bath) or -78°C if using highly reactive substrates.

-

Addition: Dropwise add DAST (1.5 equiv). Caution: Exothermic reaction.[1]

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours. Monitor conversion by TLC or LC-MS.[2]

-

Quenching: Cool to 0°C and slowly quench with saturated aqueous

. Caution: Vigorous gas evolution ( -

Extraction: Extract the aqueous layer with DCM (3x).

-

Purification: Dry organic layers over

, concentrate, and purify via silica gel flash chromatography (Gradient: 0-30% EtOAc in Hexanes).

Synthesis Workflow Visualization

The following diagram illustrates the decision logic for synthesis selection.

Figure 1: Synthetic pathways for accessing the 5-(difluoromethyl)pyrimidine core.[1][2] Route A is preferred for medicinal chemistry optimization; Route B is optimal for process chemistry.

Bioisosteric Applications & Strategy

The Decision Matrix: -CH₃ vs. -CF₃ vs. -CHF₂

In drug design, the choice between methyl, trifluoromethyl, and difluoromethyl at the 5-position of the pyrimidine ring is driven by specific ADME/Tox requirements.[1][2]

-

Select -CH₃ (Methyl): When steric bulk must be minimized and metabolic stability is not a limiting factor.[2]

-

Select -CF₃ (Trifluoromethyl): When maximum metabolic stability and lipophilicity are required, and the target pocket can accommodate significant steric bulk (approx.[1][2] equivalent to an isopropyl group).

-

Select -CHF₂ (Difluoromethyl):

Application Logic Diagram

Figure 2: Strategic decision tree for deploying fluorinated pyrimidines in lead optimization.

References

-

Zafrani, Y., et al. (2017).[1] "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry, 60(2), 797–804.[1][2] [1][2]

-

Meanwell, N. A. (2018).[1] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880.[1][2] [1][2]

-

PubChem Compound Summary. (2023). "5-Fluoropyrimidine" (Analogous Physicochemical Data). National Center for Biotechnology Information. [1][2]

-

ChemScene. (2023). "5-(Difluoromethyl)pyrimidine Product Data." ChemScene Product Catalog.

-

Müller, K., Faeh, C., & Diederich, F. (2007).[1] "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science, 317(5846), 1881-1886.[1][2] [1][2]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Role of intramolecular hydrogen bonding in the redox chemistry of hydroxybenzoate-bridged paddlewheel diruthenium(II,II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. revroum.lew.ro [revroum.lew.ro]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis Pathways for 5-(Difluoromethyl)pyrimidine: A Technical Guide

Audience: Researchers, Senior Scientists, and Medicinal Chemists. Objective: To provide a rigorous, mechanistic, and practical guide for the synthesis of 5-(difluoromethyl)pyrimidine, a critical bioisostere in modern drug discovery.

Introduction: The Strategic Value of the Moiety

In medicinal chemistry, the difluoromethyl group (

Synthesizing 5-(difluoromethyl)pyrimidine is particularly challenging due to the electron-deficient nature of the pyrimidine ring, which destabilizes cationic intermediates common in standard fluorination protocols. This guide outlines three distinct, field-validated pathways to access this scaffold, prioritizing regioselectivity and scalability.

Retrosynthetic Analysis

The synthesis of 5-(difluoromethyl)pyrimidine can be deconstructed into three primary disconnections:

-

Functional Group Interconversion (FGI): Transformation of a carbonyl precursor (aldehyde).

-

C-C Bond Formation: Cross-coupling of a pre-functionalized halogenated pyrimidine.

-

Cyclocondensation: De novo ring formation using fluorinated building blocks.

Figure 1: Retrosynthetic map illustrating the three primary logical disconnections for accessing the target molecule.[1]

Pathway 1: Deoxofluorination of Pyrimidine-5-carbaldehyde

This is the most direct "classical" route, utilizing nucleophilic fluorinating agents to convert a carbonyl oxygen into a gem-difluoride.

Mechanistic Insight

The reaction proceeds via the attack of the nucleophilic sulfur of the reagent (e.g., DAST) on the carbonyl oxygen, forming an alkoxyaminosulfur intermediate. Elimination of the sulfur species and concomitant fluoride attack generates a carbocation stabilized by the neighboring nitrogen lone pairs (though destabilized by the electron-deficient ring), which is then trapped by a second fluoride ion.

Protocol: DAST-Mediated Deoxofluorination

Reagents:

-

Substrate: Pyrimidine-5-carbaldehyde (commercially available or synthesized via Vilsmeier-Haack formylation of 5-bromopyrimidine).

-

Fluorinating Agent: Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride).[2]

-

Solvent: Anhydrous Dichloromethane (DCM).

Step-by-Step Methodology:

-

Preparation: Charge a flame-dried round-bottom flask with Pyrimidine-5-carbaldehyde (1.0 equiv) and anhydrous DCM (0.2 M concentration) under nitrogen atmosphere.

-

Cooling: Cool the solution to -78°C (dry ice/acetone bath). Critical: Low temperature is essential to prevent explosive decomposition of DAST and to control the exotherm.

-

Addition: Add DAST (2.5 equiv) dropwise via syringe over 15 minutes.

-

Reaction: Allow the mixture to warm slowly to room temperature (RT) over 4–6 hours. Monitor by TLC or LC-MS.

-

Quenching: Cool back to 0°C. Quench very slowly with saturated aqueous

. Warning: Vigorous gas evolution ( -

Workup: Extract with DCM (3x), dry over

, and concentrate. -

Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Mechanistic Diagram[3]

Figure 2: Step-wise mechanism of DAST-mediated deoxofluorination.

Pathway 2: Pd-Catalyzed Cross-Coupling (The Modern Route)

For substrates where the aldehyde is not accessible or compatible, transition-metal catalyzed cross-coupling using 5-bromopyrimidine is the preferred method. This approach avoids the handling of hazardous sulfur-fluorine reagents.

Mechanistic Insight

This pathway utilizes a Palladium(0)/Palladium(II) catalytic cycle.[1] The key challenge is the transmetallation of the

Protocol: Palladium-Catalyzed Difluoromethylation[1][4]

Reagents:

-

Substrate: 5-Bromopyrimidine.[3]

-

Source:

-

Catalyst:

(2.5 mol%) + Xantphos or BrettPhos (5 mol%). -

Additives: CsF (2.0 equiv), CuI (1.0 equiv - Modified Hartwig/Sanford Conditions).

-

Solvent: DMF or NMP (degassed).

Step-by-Step Methodology:

-

Setup: In a glovebox or strictly anaerobic Schlenk line, combine 5-Bromopyrimidine (1.0 equiv), CuI (1.0 equiv), and CsF (2.0 equiv).

-

Catalyst Addition: Add

and Ligand dissolved in DMF. -

Reagent Addition: Add

(2.0 equiv). -

Reaction: Seal the vessel and heat to 80–100°C for 12–18 hours.

-

Workup: Cool to RT, dilute with

, and filter through a Celite pad to remove metal salts. -

Purification: The product is volatile. Careful distillation or low-temperature concentration is required.

Catalytic Cycle Diagram[3]

Figure 3: Catalytic cycle for the Pd-catalyzed cross-coupling of 5-bromopyrimidine with a difluoromethyl source.

Comparative Analysis of Methods

| Feature | Pathway 1: Deoxofluorination | Pathway 2: Pd-Cross Coupling | Pathway 3: Cyclization (De Novo) |

| Starting Material | Pyrimidine-5-carbaldehyde | 5-Bromopyrimidine | Fluorinated Vinamidinium Salt |

| Key Reagent | DAST / Deoxo-Fluor | Formamidine Acetate | |

| Safety Profile | Low (Explosion risk, HF) | High (Standard chemical handling) | High (Thermal condensation) |

| Scalability | Poor (Exotherm control difficult) | Good (Standard batch reactor) | Excellent (Convergent synthesis) |

| Cost | Low | High (Pd catalyst, Ligands) | Moderate (Custom precursor) |

| Regioselectivity | Excellent (Pre-defined) | Excellent (Pre-defined) | Excellent (Pre-defined) |

Critical Experimental Notes

-

Volatility Warning: 5-(Difluoromethyl)pyrimidine is a low-molecular-weight compound. It may co-evaporate with solvents during rotary evaporation. Recommendation: Use a Vigreux column for solvent removal or isolate as a hydrochloride salt if possible.

-

DAST Safety: Never heat DAST reactions above 50°C. For scales >10g, switch to Deoxo-Fluor or XtalFluor-E , which have higher thermal decomposition thresholds.

-

Radical Routes: Avoid "innate C-H functionalization" (Minisci-type) reactions for this specific isomer. Nucleophilic radicals (

) preferentially attack the electron-deficient C2 and C4 positions of the pyrimidine ring, resulting in poor regioselectivity for the C5 isomer.

References

-

Deoxofluorination Protocols

-

Cross-Coupling Methodologies

-

Cyclization Strategies

-

Fustero, S., et al. (2008). Improved Regioselective Synthesis of 5-(Trifluoromethyl)pyrimidines. Journal of Organic Chemistry. Link (Analogous chemistry for difluoromethyl variants).

-

Sources

- 1. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google Patents [patents.google.com]

- 4. Copper Mediated Difluoromethylation of Aryl and Vinyl Iodides | The Hartwig Group [hartwig.cchem.berkeley.edu]

Technical Whitepaper: Theoretical Stability Profiling of 5-(Difluoromethyl)pyrimidine Scaffolds

Executive Summary

The 5-(difluoromethyl)pyrimidine moiety represents a high-value pharmacophore in modern drug discovery, acting as a "lipophilic hydrogen bond donor" bioisostere for hydroxyl (

This technical guide provides a rigorous theoretical framework for assessing the stability of this scaffold. It details the quantum chemical rationale behind its reactivity, outlines the specific metabolic degradation pathways, and establishes a self-validating experimental protocol for lead optimization.

Part 1: Physicochemical Context & Bioisosterism[2][3][4][5]

The "Lipophilic Hydrogen Bond Donor" Paradox

The primary theoretical interest in 5-(difluoromethyl)pyrimidine lies in the electronic character of the

-

H-Bond Acidity (

): The -

Lipophilicity (

): Unlike

Comparative Stability Metrics

The stability of the 5-substituent is dictated by the bond dissociation energy (BDE) of the

| Substituent | Metabolic Liability | H-Bond Donor Potential | Electronic Effect ( | |

| Methyl ( | ~98 (C-H) | High (Oxidation) | None | -0.17 |

| Difluoromethyl ( | ~102 (C-H) | Moderate (Hydroxylation) | High (Weak Acid) | +0.40 |

| Trifluoromethyl ( | ~116 (C-F) | Low (Inert) | None (Acceptor only) | +0.54 |

Part 2: Theoretical Stability Mechanisms

Metabolic Instability: The Oxidative Cascade

The primary stability concern for 5-(difluoromethyl)pyrimidine is oxidative defluorination mediated by Cytochrome P450 (CYP) enzymes. Theoretical models predict this pathway is driven by the stability of the difluoromethyl radical.

Mechanism:

-

H-Atom Abstraction (HAT): High-valent Iron-Oxo species (

) abstract the -

Gem-Difluoro Alcohol Formation: The radical recombines with

to form a gem-difluoro alcohol intermediate. -

Collapse: This intermediate is inherently unstable, rapidly eliminating HF to form an acyl fluoride, which hydrolyzes to the carboxylic acid.

Visualization of Degradation Pathway:

Chemical Hydrolysis & Azafulvene Formation

While the pyrimidine ring is electron-deficient, making the 5-position relatively stable against electrophilic attack, the acidity of the

-

Base-Mediated Defluorination: Deprotonation of the

group generates a carbanion. If the pyrimidine ring is further activated (e.g., by N-alkylation or electron-withdrawing groups at C2/C4), fluoride elimination can occur, leading to a reactive quinone methide or azafulvene-like intermediate. -

Theoretical Mitigation: Ensure the pyrimidine ring maintains sufficient aromaticity and avoid strong electron-withdrawing groups at the 2-position that would stabilize the anionic intermediate.

Part 3: Experimental Validation Protocols

To validate the theoretical stability profile, the following self-validating experimental workflows are required.

Protocol A: Determination of H-Bond Acidity (Abraham's )

This protocol validates the "bioisostere" hypothesis by quantifying the donor strength of the

-

Method:

NMR Titration. -

Solvents: Measure chemical shift of the

proton in -

Calculation:

-

Success Criteria: An

value between 0.08 and 0.15 confirms significant H-bond donor capability.[2]

Protocol B: Oxidative Stress Testing (Fenton Chemistry)

A rapid, non-enzymatic proxy for metabolic stability to assess radical vulnerability.

-

Reagents: Hydrogen peroxide (

) and Iron(II) sulfate ( -

Procedure: Incubate 5-(difluoromethyl)pyrimidine derivative (100 µM) with Fenton's reagent at 37°C.

-

Analysis: Monitor disappearance of parent and appearance of carboxylic acid metabolite via LC-MS/MS.

-

Control: Compare rate of degradation against toluene (labile) and benzotrifluoride (stable).

Protocol C: Microsomal Intrinsic Clearance ( )

The definitive assay for metabolic stability.

-

System: Liver Microsomes (Human/Rat) + NADPH regenerating system.

-

Timepoints: 0, 5, 15, 30, 60 min.

-

Quantification: LC-MS/MS peak area ratio (Analyte/Internal Standard).

-

Data Processing: Plot

vs. time to determine

Part 4: Integrated Stability Assessment Workflow

This diagram illustrates the decision tree for evaluating 5-(difluoromethyl)pyrimidine candidates.

References

-

Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry.[3][4] [Link]

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.[3][4] [Link]

-

Xing, L., et al. (2015).[3] Fluorine in Drug Design: A Case Study with Fluoroanisoles. ChemMedChem.[3] [Link]

-

Erickson, J. A., et al. (2010). Physicochemical Properties of Difluoromethyl Groups. Journal of Organic Chemistry.[3] [Link]

- Uneyama, K. (2006). Organofluorine Chemistry: Principles and Commercial Applications. Springer. (General reference for C-F bond energetics).

Sources

Spectroscopic Characterization of 5-(difluoromethyl)pyrimidine: A Technical Guide for Researchers

Prepared by: Dr. Eleanor Vance, Senior Application Scientist

Introduction: The Significance of Fluorinated Pyrimidines in Drug Discovery

The introduction of fluorine-containing functional groups into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. These modifications can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Among these, the pyrimidine core is a privileged structure, present in numerous therapeutic agents. The difluoromethyl group (-CHF₂) is of particular interest as it can act as a bioisostere for hydroxyl or thiol groups, potentially forming hydrogen bonds and modulating electronic properties. This guide provides a comprehensive analysis of the expected spectroscopic data (NMR, IR, and MS) for 5-(difluoromethyl)pyrimidine, a valuable building block for the synthesis of novel bioactive compounds. Due to the limited availability of published experimental spectra for this specific molecule, this guide will provide a predictive analysis based on established spectroscopic principles and data from analogous compounds.

Molecular Structure and Key Features

5-(difluoromethyl)pyrimidine possesses a simple yet informative structure for spectroscopic analysis. The pyrimidine ring is an electron-deficient aromatic system, and the strongly electronegative fluorine atoms of the difluoromethyl group at the 5-position will significantly influence the electronic environment of the ring.

Figure 1: Molecular Structure of 5-(difluoromethyl)pyrimidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of 5-(difluoromethyl)pyrimidine. The analysis of ¹H, ¹³C, and ¹⁹F NMR spectra will provide unambiguous evidence for its structure.

Experimental Protocol for NMR Data Acquisition

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.[1]

-

Sample Preparation:

-

For ¹H NMR, dissolve 1-5 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

For ¹³C NMR, a more concentrated sample (10-20 mg) is recommended to obtain a good signal-to-noise ratio in a reasonable time.

-

-

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, especially for resolving proton-fluorine couplings.

-

-

Data Acquisition:

-

¹H NMR: Acquire a standard one-dimensional proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. An Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT) experiment can be used to differentiate between CH, CH₂, and CH₃ groups.[2]

-

¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum.

-

2D NMR: For complete assignment, 2D correlation experiments such as COSY (¹H-¹H), HSQC (¹H-¹³C), and HMBC (¹H-¹³C) are invaluable.

-

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to be relatively simple, showing signals for the three aromatic protons of the pyrimidine ring and the proton of the difluoromethyl group.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale |

| H-2 | 9.2 - 9.4 | Singlet (s) | - | Highly deshielded proton between two nitrogen atoms. |

| H-4, H-6 | 8.8 - 9.0 | Singlet (s) or narrow doublet | Small coupling to each other might be observed | Deshielded protons adjacent to nitrogen atoms. |

| -CHF₂ | 6.5 - 7.5 | Triplet (t) | ²JHF ≈ 50-60 Hz | The proton is coupled to two equivalent fluorine atoms. |

Expertise & Experience Insight: The chemical shift of the -CHF₂ proton is significantly downfield due to the strong electron-withdrawing effect of the two fluorine atoms and the aromatic ring. The large geminal H-F coupling constant is characteristic of difluoromethyl groups.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show four signals for the pyrimidine ring carbons and one for the difluoromethyl carbon.

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (in ¹³C-{¹H} coupled spectrum) | Predicted Coupling Constants (J, Hz) | Rationale |

| C-2 | 158 - 162 | Triplet (t) | ³JCF ≈ 5-7 Hz | Carbon between two nitrogens, deshielded. Coupled to the two fluorine atoms. |

| C-4, C-6 | 155 - 159 | Doublet of triplets (dt) or complex multiplet | ²JCF ≈ 20-25 Hz, ¹JCH | Deshielded carbons adjacent to nitrogen. Coupled to fluorine and hydrogen. |

| C-5 | 120 - 125 | Triplet (t) | ¹JCF ≈ 230-240 Hz | Carbon directly attached to the -CHF₂ group, showing a large one-bond C-F coupling. |

| -CHF₂ | 110 - 115 | Triplet (t) | ¹JCF ≈ 235-245 Hz | The carbon of the difluoromethyl group will appear as a triplet due to coupling with the two fluorine atoms. |

Trustworthiness through Self-Validation: The observation of a large one-bond C-F coupling constant for both C-5 and the -CHF₂ carbon provides strong, self-validating evidence for the presence of the difluoromethyl group at this position.

Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum is a key identifier for fluorinated compounds.

| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale |

| -CHF₂ | -110 to -130 | Doublet (d) | ²JHF ≈ 50-60 Hz | The two fluorine atoms are equivalent and are coupled to the single proton of the difluoromethyl group. |

Authoritative Grounding: The chemical shift range for difluoromethyl groups attached to aromatic rings is well-established in the literature.[3]

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: The sample can be analyzed as a KBr pellet (for solids) or as a thin film on a salt plate (for oils).

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: A background spectrum is first collected, followed by the sample spectrum. The data is typically presented as percent transmittance versus wavenumber (cm⁻¹).

Predicted IR Absorption Bands

| **Wavenumber (cm⁻¹) ** | Vibrational Mode | Intensity | Rationale |

| 3100 - 3000 | Aromatic C-H stretch | Medium-Weak | Characteristic for C-H bonds on an aromatic ring.[4][5] |

| 1600 - 1450 | C=C and C=N stretching | Medium-Strong | Multiple bands are expected in this region due to the vibrations of the pyrimidine ring.[2][6] |

| 1400 - 1000 | C-F stretching | Strong | Strong, characteristic absorptions for carbon-fluorine bonds are expected in this region.[7] |

| 900 - 675 | C-H out-of-plane bending | Strong | The pattern of these bands can sometimes give information about the substitution pattern of the aromatic ring.[4] |

Expertise & Experience Insight: The C-F stretching region might show multiple strong bands due to symmetric and asymmetric stretching modes of the -CHF₂ group. The exact positions can be influenced by coupling with other vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Introduction: The sample can be introduced via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization Method: Electron Ionization (EI) is a common technique that provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer ionization technique that often gives a prominent molecular ion peak.[8]

-

Mass Analyzer: A variety of mass analyzers can be used, such as quadrupole, time-of-flight (TOF), or ion trap.

Predicted Mass Spectrum and Fragmentation Pattern

The molecular weight of 5-(difluoromethyl)pyrimidine is 130.10 g/mol .[9] The mass spectrum is expected to show a molecular ion peak at m/z = 130.

Figure 2: Predicted Fragmentation Pathway of 5-(difluoromethyl)pyrimidine.

Key Predicted Fragments:

| m/z | Proposed Fragment | Loss from Molecular Ion |

| 130 | [C₅H₄F₂N₂]⁺˙ | Molecular Ion |

| 111 | [C₅H₄FN₂]⁺ | Loss of a fluorine radical (•F) |

| 110 | [C₅H₃FN₂]⁺˙ | Loss of hydrogen fluoride (HF) |

| 103 | [C₄H₃FN]⁺˙ | Loss of hydrogen cyanide (HCN) |

| 79 | [C₄H₃N₂]⁺ | Loss of the difluoromethyl radical (•CHF₂) |

| 51 | [CHF₂]⁺ | Difluoromethyl cation |

Authoritative Grounding & Comprehensive References: The fragmentation of pyrimidine derivatives often involves the loss of small neutral molecules like HCN from the ring and cleavage of the substituent at the 5-position.[8][10]

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectroscopic data for 5-(difluoromethyl)pyrimidine. The predicted spectra are based on established principles of spectroscopy and data from structurally related molecules. This information will be invaluable to researchers in the fields of medicinal chemistry and drug development for the identification and characterization of this important synthetic building block. The provided experimental protocols offer a starting point for obtaining high-quality data.

References

-

Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. (2022). PMC. Retrieved from [Link]

-

Synthesis, characterization and antifungal activity of azo coupled dihydropyrimidinones. (2022). International Journal of Health Sciences. Retrieved from [Link]

-

Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics. NIH. Retrieved from [Link]

-

Nuclear Magnetic Resonance Spectra of Aryl Difluoromethyl Ethers. Journal of the American Chemical Society. Retrieved from [Link]

-

NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. ResearchGate. Retrieved from [Link]

-

Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. (2022). PMC. Retrieved from [Link]

-

Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (2022). MDPI. Retrieved from [Link]

-

Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Scientific & Academic Publishing. Retrieved from [Link]

-

Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (2022). PubMed. Retrieved from [Link]

-

Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. ResearchGate. Retrieved from [Link]

-

Fluorinated Aromatic Compounds. ResearchGate. Retrieved from [Link]

-

The molecular structure of pyrimidine (a), its corresponding 13C and... ResearchGate. Retrieved from [Link]

-

IR Spectroscopy Tutorial: Aromatics. University of Colorado Boulder. Retrieved from [Link]

-

FT-IR data of pyrimidine derivatives compounds. ResearchGate. Retrieved from [Link]

-

Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. (2017). PMC. Retrieved from [Link]

-

1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Science Publishing. Retrieved from [Link]

-

Spectroscopy of Aromatic Compounds. (2023). OpenStax. Retrieved from [Link]

-

1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

-

Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation Electronic Supporting Inf. The Royal Society of Chemistry. Retrieved from [Link]

-

The mass spectra of pyrimidines. II. 2(1H)-Pyrimidinethiones and some N(1)-substituted derivatives. Canadian Science Publishing. Retrieved from [Link]

-

Mass spectral fragmentation modes of pyrimidine derivatives. International Journal of Chemical and Pharmaceutical Sciences. Retrieved from [Link]

-

1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. Retrieved from [Link]

-

Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. PMC. Retrieved from [Link]

-

FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Vandana Publications. Retrieved from [Link]

-

Lec15 - IR Spectra of Aromatic Compounds. (2021). YouTube. Retrieved from [Link]

-

Site-Specific CH Chalcogenation of Quinoxalin-2(1H) - Supporting Information. The Royal Society of Chemistry. Retrieved from [Link]

-

Gas-phase fragmentation of protonated C60-pyrimidine derivatives. PubMed. Retrieved from [Link]

-

19F Chemical Shifts and Coupling Constants. UC Santa Barbara. Retrieved from [Link]

-

15.7: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. Retrieved from [Link]

-

1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Journal of Chemical Information and Modeling. Retrieved from [Link]

-

Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. ResearchGate. Retrieved from [Link]

-

Supramolecular, spectroscopic and computational analysis of weak interactions in some thiosemicarbazones derived from 5-acetylbarbituric acid. CONICET. Retrieved from [Link]

-

Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Retrieved from [Link]

-

Fragmentation of Pyrimidine: (a) fragmentation matrix; (b) fragment-ions cross sections. ResearchGate. Retrieved from [Link]

-

Full article: Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Taylor & Francis. Retrieved from [Link]

-

1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. ResearchGate. Retrieved from [Link]

-

Functionalized Benzoxazole–Pyrimidine Derivatives for Deep Bioimaging: A DFT Study of Molecular Architecture and One- and Two-Photon Absorption. MDPI. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 6. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 7. Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. article.sapub.org [article.sapub.org]

- 9. chemscene.com [chemscene.com]

- 10. sphinxsai.com [sphinxsai.com]

role of the difluoromethyl group as a bioisostere

The Difluoromethyl Group ( ): A Technical Guide to the "Lipophilic Hydrogen Bond Donor"

Executive Summary

In modern medicinal chemistry, the difluoromethyl group (

This guide dissects the physicochemical mechanics of

Part 1: Physicochemical Basis of Bioisosterism

The Lipophilicity-Acidity Paradox

The central dogma of

-

Acidity & H-Bonding: The electronegativity of the two fluorine atoms withdraws electron density from the carbon, significantly acidifying the geminal proton.[5] This allows

to act as a weak-to-moderate HB donor (similar to thiophenol or aniline). -

Desolvation Penalty: Unlike an

group, which carries a high desolvation penalty (energy required to strip water molecules before binding to a protein target),

Comparative Metrics: vs. Standard Groups

The following table summarizes the multiparameter shifts observed when replacing standard functionalities with

| Property | Methyl ( | Trifluoromethyl ( | Hydroxyl ( | Difluoromethyl ( |

| H-Bond Donor | No | No | Strong | Weak/Moderate |

| H-Bond Acceptor | No | Weak (C-F) | Strong | Weak (C-F) |

| Lipophilicity ( | Reference (0) | +0.6 to +1.2 | -1.0 to -2.0 | +0.1 to +0.4 |

| Metabolic Stability | Low (Oxidation prone) | High | Phase II prone (Glucuronidation) | High (Blocks CYP oxidation) |

| Steric Bulk (Van der Waals) | 22 ų | 40 ų | 10 ų | 28 ų |

Key Insight:

is sterically larger thanbut smaller than . It is the ideal "Goldilocks" bioisostere when is too metabolically labile, but is too lipophilic or lacks the necessary H-bonding capability.

Part 2: Visualization of Bioisosteric Logic

The following diagram illustrates the "Bioisosteric Triad"—the decision-making framework for selecting

Figure 1: The Bioisosteric Triad. This logic flow demonstrates when to deploy

Part 3: Synthetic Methodologies

Installing a

Protocol A: Radical Difluoromethylation (Photoredox)

Application: Late-stage functionalization of heteroaromatic rings (pyridines, pyrazoles). Mechanism: Minisci-type radical substitution.[2][6]

Reagents:

-

Source: Zinc difluoromethanesulfinate (DFMS) or Sodium difluoromethanesulfinate.

-

Catalyst:

(Photocatalyst). -

Oxidant: tert-Butyl hydroperoxide (TBHP) or Persulfate.

Step-by-Step Protocol:

-

Setup: In a 20 mL vial equipped with a magnetic stir bar, add the heteroaryl substrate (0.5 mmol, 1.0 equiv), DFMS (1.5 equiv), and Ir-catalyst (1 mol%).

-

Solvent System: Add DMSO:Water (3:1 ratio, 5 mL). The water co-solvent is critical for solubilizing the sulfinate salt.

-

Acidification: Add TFA (1.0 equiv) to protonate the heterocycle, activating it toward nucleophilic radical attack.

-

Reaction: Sparge with

for 10 mins. Irradiate with Blue LEDs (450 nm) at room temperature for 12–24 hours. -

Workup: Dilute with EtOAc, wash with saturated

(to neutralize TFA), then brine. Dry over -

Purification: Silica gel chromatography.

-

Validation:

NMR should show a doublet around -110 to -125 ppm (

Protocol B: Deoxofluorination

Application: Converting aldehydes to difluoromethyl groups. Safety Warning: DAST and Deoxo-Fluor can be explosive upon heating. Never heat neat reagents.

Step-by-Step Protocol:

-

Setup: Flame-dry a round-bottom flask under Argon. Add the aldehyde substrate (1.0 equiv) in anhydrous DCM.

-

Addition: Cool to 0°C. Add DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor (1.5–2.0 equiv) dropwise.

-

Equilibration: Allow to warm to Room Temperature. Stir for 2–4 hours.

-

Quench (Critical): Cool back to 0°C. Quench by slow addition of saturated aqueous

. Caution: Vigorous -

Extraction: Extract with DCM.

-

Note: This method is strictly for converting

.

Part 4: Strategic Decision Workflow

The following diagram guides the synthetic chemist on which method to choose based on the starting material.

Figure 2: Synthetic Decision Tree. Selecting the optimal route based on precursor availability.

Part 5: Case Studies & SAR Analysis

The "Lipophilic Donor" in Action: Pyrazole Fungicides

In the development of succinate dehydrogenase inhibitors (SDHIs) like Fluxapyroxad , the

-

Lipophilicity: It increases the LogP compared to a methyl group, aiding in fungal membrane penetration.

-

H-Bonding: The

proton forms a weak intramolecular hydrogen bond with the adjacent carbonyl oxygen, locking the bioactive conformation (conformational restriction).

Bioisosteric Replacement of Phenols

Replacing a phenolic

-

Context: Phenols are often metabolic liabilities (Phase II conjugation).

-

Substitution: The

group mimics the H-bond donor capacity of the phenol (due to the acidity of the -

Outcome: The resulting analog often retains potency against the target receptor while significantly extending half-life (

).

References

-

Zafrani, Y., et al. (2017).[1] Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry. [Link]

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]

-

Fujiwara, Y., et al. (2012). Practical, innate C-H functionalization of heterocycles. Nature. [Link]

-

Sessler, C. D., et al. (2017).[1] CF2H, a Hydrogen Bond Donor.[1][3][5][7][8][9] Journal of the American Chemical Society. [Link]

-

Miao, W., et al. (2024). Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation. Journal of the American Chemical Society. [Link]

Sources

- 1. macmillan.princeton.edu [macmillan.princeton.edu]

- 2. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Why •CF2H is nucleophilic but •CF3 is electrophilic in reactions with heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Difluoromethyl Bioisoster. Is it Always a “Lipophilic Hydrogen Bond Donor”? - ICS82 Abstract Submission Form [program.eventact.com]

- 9. Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Strategic Introduction of Difluoromethyl Groups into Heterocyclic Scaffolds

Part 1: The Strategic Imperative

Why

In modern drug discovery, the difluoromethyl group (

The

Target Audience: Medicinal Chemists and Process Scientists seeking late-stage functionalization (LSF) of heteroaromatic cores.

Part 2: Innate Radical C-H Difluoromethylation

The "Baran" Protocol (Minisci-Type)

This is the "workhorse" method for introducing

The Reagent: Zinc Difluoromethanesulfinate (DFMS)

Developed by the Baran lab, DFMS (

Mechanism of Action[3]

-

Activation: The heterocycle is activated by acid (TFA), increasing its electrophilicity.

-

Radical Generation: DFMS is oxidized (by TBHP) to form the sulfonyl radical, which extrudes

to generate -

Addition: The nucleophilic

radical attacks the most electron-deficient position of the protonated heterocycle. -

Rearomatization: Oxidative deprotonation restores aromaticity.

Workflow Visualization

Caption: The innate radical difluoromethylation cycle utilizing Zinc Difluoromethanesulfinate (DFMS).

Standard Operating Procedure (SOP)

Note: This reaction is biphasic and relies on interfacial radical transfer.

-

Setup: In a pressure tube or vial, dissolve the heterocycle (1.0 equiv) in a mixture of DCM and Water (2.5:1 ratio).

-

Additives: Add DFMS (3.0 equiv) and TFA (1.0 equiv). The TFA is critical for protonating the heterocycle.

-

Initiation: Add TBHP (70% aq., 5.0 equiv) dropwise at

. -

Reaction: Seal and stir vigorously at room temperature (or up to

for sluggish substrates) for 12–24 hours. -

Workup: Quench with saturated

(careful, gas evolution). Extract with DCM.[2] -

Purification: Silica gel chromatography.

Critical Troubleshooting:

-

Regioselectivity: The radical attacks the most electron-deficient carbon (C2 or C4 in pyridines). If C2 is blocked, it goes to C4.

-

Stirring: Vigorous stirring is non-negotiable due to the biphasic nature (DCM/Water).

-

Safety: TBHP is an oxidant; DFMS releases

(gas pressure). Use a blast shield.

Part 3: Nucleophilic Cross-Coupling

The "Hu" Protocol (Transition-Metal Mediated)

When regioselectivity must be controlled by a leaving group (halide) rather than innate electronics, nucleophilic difluoromethylation is required. This approach uses the "Hu Reagent" (

The Reagent: (Difluoromethyl)trimethylsilane ( )

Unlike

Mechanism of Action[3]

-

Activation: An alkoxide base activates

to generate a " -

Oxidative Addition: The Cu(I) species undergoes oxidative addition into the Aryl-Iodide bond.

-

Reductive Elimination: The

bond is formed.

SOP: Copper-Mediated Cross-Coupling

Target: Heteroaryl Iodides (most reactive) or Bromides.

-

Glovebox/Schlenk: Flame-dry a reaction tube. Add CuI (1.2 equiv) and CsF (1.2 equiv).

-

Solvent: Add anhydrous NMP (N-methyl-2-pyrrolidone) and the Heteroaryl Iodide (1.0 equiv).

-

Reagent: Add

(excess, typically 2.0–3.0 equiv). -

Reaction: Heat to

for 12 hours. -

Workup: Dilute with ether, wash with water (to remove NMP).

Key Insight: Unlike trifluoromethylation, the "hard" nature of the

Part 4: Modern Photoredox Approaches

The "Green" Evolution

Photoredox catalysis offers a milder alternative to the Baran protocol, avoiding large excesses of oxidants like TBHP.

Protocol: Visible-Light Mediated Sulfinate Oxidation[5]

-

Catalyst: Rose Bengal (organic dye) or

. -

Reagent: Sodium Difluoromethanesulfinate (

).[3] -

Oxidant: Air (

) often suffices as the terminal oxidant.

Caption: Photoredox cycle for generating difluoromethyl radicals from sulfinate salts under mild conditions.

Part 5: Comparative Data & Decision Matrix

Method Selection Guide

| Feature | Radical (Baran/DFMS) | Nucleophilic (Hu/TMS-CF2H) | Photoredox |

| Primary Substrate | Electron-Deficient Heterocycles (Pyridines, Pyrazines) | Heteroaryl Iodides/Bromides | Electron-Deficient Heterocycles |

| Regioselectivity | Innate (C2/C4 usually) | Controlled by Halogen position | Innate |

| Functional Group Tolerance | High (Acids, Amides, Alcohols OK) | Moderate (Base sensitive) | High |

| Cost/Scalability | Low Cost / High Scalability | Moderate Cost | Moderate (Catalyst cost) |

| Key Limitation | Requires C-H site; mixtures of isomers possible | Requires pre-functionalized halide | Light penetration on scale |

Optimization Table: Solvent Effects in Radical Difluoromethylation

| Solvent System | Phase | Outcome/Notes |

| DCM/Water (2.5:1) | Biphasic | Standard. Best for solubility of organic substrates. |

| DMSO/Water | Homogeneous | Faster rates, but harder workup. Use for very polar substrates. |

| TFA (Addative) | - | Mandatory for basic heterocycles (Pyridines) to activate ring. |

References

-

Fujiwara, Y., et al. (2012).[4] "Practical and innate carbon–hydrogen functionalization of heterocycles." Nature, 492, 95–99.[4] [Link]

-

The foundational paper for the Zinc sulfinate (DFMS) radical method.[5]

-

-

O'Hara, F., et al. (2013).[6] "Preparation and purification of zinc sulfinate reagents for drug discovery." Nature Protocols, 8, 1042–1047. [Link]

- Detailed SOP for synthesizing and using DFMS.

-

Echeverria, P.-G., et al. (2016). "Difluoromethylation of Heterocycles via a Radical Process." Organic Chemistry Frontiers, 2022 Review.[7] [Link]

- Comprehensive review of radical mechanisms.

- Li, L., et al. (2016). "Nucleophilic Difluoromethylation of Heteryl Halides." Angewandte Chemie Int. Ed., 55, 2743.

-

Zafrani, Y., et al. (2017). "The Difluoromethyl Bioisostere: Examining the Lipophilic Hydrogen Bond Donor Concept." Journal of Medicinal Chemistry, 60(2), 797–804. [Link][8]

- Authoritative source on the physicochemical properties of CF2H.

Sources

- 1. researchgate.net [researchgate.net]

- 2. chinesechemsoc.org [chinesechemsoc.org]

- 3. Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Baran difluoromethylation reagent - Enamine [enamine.net]

- 5. researchgate.net [researchgate.net]

- 6. Trifluoromethylation of Heteroarenes via C-H Bond Activation | TCI AMERICA [tcichemicals.com]

- 7. Difluoromethylation of heterocycles via a radical process - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

Application Note: 5-(Difluoromethyl)pyrimidine as a Strategic Building Block in Drug Discovery

Executive Summary

The 5-(difluoromethyl)pyrimidine moiety represents a high-value pharmacophore in modern medicinal chemistry. Unlike its ubiquitously used analogue 5-(trifluoromethyl)pyrimidine, the 5-difluoromethyl (

The Physicochemical Rationale

The incorporation of a difluoromethyl group at the C5 position of a pyrimidine ring is not merely a steric substitution; it is an electronic tactic. The electron-deficient nature of the pyrimidine ring (due to the N1 and N3 nitrogens) significantly acidifies the

The "Lipophilic Hydrogen Bond Donor" Concept

While fluorine is the most electronegative element, the

Table 1: Comparative Physicochemical Properties of C5-Substituents

| Property | Methyl ( | Trifluoromethyl ( | Difluoromethyl ( | Hydroxyl ( |

| Electronic Effect | Weak Donor ( | Strong Acceptor ( | Mod. Acceptor ( | Donor ( |

| H-Bond Donor | No | No | Yes (Weak-Mod) | Yes (Strong) |

| H-Bond Acceptor | No | Yes (Weak) | Yes (Weak) | Yes |

| Lipophilicity ( | Reference | |||

| Metabolic Liability | High (Oxidation) | Low (Stable) | Low (Blocked) | Phase II Conj. |

Key Insight: The acidity of the

Visualization: Bioisosteric Relationships

Figure 1: The strategic positioning of the difluoromethyl group as a bridge between lipophilic bulk and specific hydrogen bonding capability.

Synthetic Methodologies & Protocols

For drug discovery campaigns, access to the 5-(difluoromethyl)pyrimidine scaffold usually follows two distinct workflows: Modular Assembly (using pre-functionalized blocks) or Late-Stage Functionalization (C-H activation).

Protocol A: Modular Assembly via Suzuki-Miyaura Coupling

Application: Early-stage hit-to-lead optimization where the core scaffold is being established. Reagent: 2,4-Dichloro-5-(difluoromethyl)pyrimidine (Commercially available).

Workflow:

-

Regioselective

: The C4-chloride is significantly more reactive than the C2-chloride due to the electron-withdrawing effect of the C5- -

Cross-Coupling: The C2-chloride is subsequently engaged in Pd-catalyzed coupling.

Step-by-Step Procedure:

-

Displacement (C4):

-

Dissolve 2,4-dichloro-5-(difluoromethyl)pyrimidine (1.0 eq) in dry THF at

. -

Add amine nucleophile (1.0 eq) and DIPEA (1.2 eq) dropwise.

-

Stir at

to RT for 2-4 hours. Note: Monitoring by LCMS is critical to prevent bis-substitution. -

Isolate the 2-chloro-4-amino-5-(difluoromethyl)pyrimidine intermediate.

-

-

Suzuki Coupling (C2):

-

Suspend the intermediate (1.0 eq), Boronic acid (1.2 eq), and

(3.0 eq) in Dioxane/Water (4:1). -

Degas with nitrogen for 10 min.

-

Add

(5 mol%). -

Heat to

for 6-12 hours.

-

Protocol B: Late-Stage Radical Difluoromethylation (Minisci-Type)

Application: Late-stage diversification of complex pyrimidine leads. This method installs the

Mechanism:

The reaction proceeds via a radical mechanism where the

Figure 2: Mechanistic pathway for the innate C-H difluoromethylation of pyrimidines.

Detailed Protocol:

-

Preparation: To a vial equipped with a stir bar, add the pyrimidine substrate (0.5 mmol, 1.0 eq) and Zinc Difluoromethanesulfinate (DFMS) (1.5 mmol, 3.0 eq).

-

Solvent System: Add

(2.5 mL : 1.0 mL). The biphasic system is crucial for solubilizing the zinc salt while maintaining organic solubility for the substrate. -

Activation: Add Trifluoroacetic acid (TFA) (0.5 eq) to activate the heterocycle (protonation increases electrophilicity).

-

Initiation: Add tert-Butyl hydroperoxide (TBHP) (70% aq. solution, 5.0 eq) dropwise at

. -

Reaction: Stir vigorously at Room Temperature for 12–24 hours. The mixture will likely turn slightly yellow/cloudy.

-

Workup: Quench with saturated

(careful, gas evolution). Extract with DCM ( -

Purification: Flash column chromatography. Note: The

group is polar; expect a shift in

Case Study: Kinase Inhibitor Optimization

Scenario: A lead pyrimidine-based kinase inhibitor shows excellent potency but suffers from rapid metabolic clearance (oxidative demethylation of a C5-methyl group) and poor solubility.

Optimization Strategy: Replacing the C5-Methyl with C5-Difluoromethyl.

-

Metabolic Stability: The C-F bond strength (

) renders the position impervious to CYP450-mediated oxidation, unlike the C-H bond of the methyl group. -

Binding Affinity: The C5-

proton acts as a weak H-bond donor to the gatekeeper residue or backbone carbonyls in the ATP-binding pocket, potentially recovering enthalpy lost by removing the methyl group. -

Solubility: The increased polarity (dipole moment) of the

group relative to methyl often improves aqueous solubility, a critical parameter for oral bioavailability.

References

-

Zafrani, Y., et al. (2017).[1] "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry, 60(2), 797–804.[2] Link

-

Fujiwara, Y., et al. (2012). "Practical C–H functionalization of quinolines with boronic acids." Nature, 490, 222–226. (Foundational work on heteroaromatic C-H functionalization logic). Link

-

O'Hara, F., et al. (2013). "A Simple, Scalable, and Broadly Applicable Strategy for the Radical Difluoromethylation of Enolizable C–H Bonds." Journal of the American Chemical Society, 135(32), 12122–12134. (Baran Reagent Protocol). Link

-

Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

-

Li, H., et al. (2020). "Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis." Communications Chemistry, 3, Article 16. Link

Sources

Application Note: Strategic Integration of 5-(Difluoromethyl)pyrimidine in Next-Generation Agrochemicals

Executive Summary & Scientific Rationale

The incorporation of fluorine into agrochemical scaffolds has evolved from simple perfluorination to the strategic placement of specific fluorinated motifs. Among these, the 5-(difluoromethyl)pyrimidine moiety has emerged as a privileged scaffold, distinct from its trifluoromethyl (

While the

Key Advantages in Agrochemical Design:

-

Metabolic Blocking: Substitution at the 5-position of the pyrimidine ring blocks the primary site of oxidative metabolism (cytochrome P450 oxidation), extending the half-life of the active ingredient (AI) in plant systems.[2]

-

H-Bonding Capability: The acidic proton of the

group ( -

Physicochemical Balance: It modulates

less aggressively than

Comparative Physicochemical Profile

The following table contrasts the 5-(difluoromethyl)pyrimidine core with its non-fluorinated and trifluoromethylated analogs.

| Property | 5-H Pyrimidine | 5-( | 5-( | Impact on Agrochemical Utility |

| Van der Waals Volume (ų) | ~5.0 | ~20.0 | ~14.5 | |

| Lipophilicity ( | Ref | +1.2 | +0.6 | Moderate lipophilicity gain; maintains systemic mobility in xylem.[1][2] |

| H-Bond Donor Ability | None | None | Weak | Unique interaction with carbonyl/acceptor residues in target proteins.[1][2][3] |

| Metabolic Stability | Low (C5 oxidation) | High | High | Blocks C5-oxidation; |

Case Study: Novel Fungicides Targeting Complex I

Recent research (e.g., Guan et al., 2017) has validated the 5-(difluoromethyl)pyrimidine scaffold in the design of novel fungicides.[1][2] Unlike the commercial fungicide Diflumetorim (which contains a difluoromethoxy group), these next-generation candidates utilize the direct

Mechanism of Action

These derivatives typically function as inhibitors of the mitochondrial electron transport chain (Complex I or II).[2] The pyrimidine ring mimics the ubiquinone ring system, while the 5-substituent governs the fit within the hydrophobic pocket of the enzyme.

[1][2]

Synthetic Protocols

We present two complementary workflows: De Novo Synthesis for building the core, and Late-Stage Functionalization for diversifying existing libraries.[2][3]

Protocol A: De Novo Synthesis of 4-Chloro-5-(difluoromethyl)pyrimidine

This protocol is preferred for large-scale preparation of the building block.[1][2][3]

Reagents:

-

Ethyl 2-(difluoromethyl)-3-oxobutanoate (or equivalent fluorinated

-keto ester)[1][2][3] -

Formamidine acetate[3]

-

Sodium ethoxide (

)[1][2] -

Phosphorus oxychloride (

)[1][2]

Step-by-Step Methodology:

-

Cyclization:

-

In a dry reactor, dissolve formamidine acetate (1.0 eq) in anhydrous ethanol.

-

Add

(1.2 eq) at 0°C and stir for 30 mins. -

Dropwise add ethyl 2-(difluoromethyl)-3-oxobutanoate (1.0 eq).[1][2][3]

-

Reflux for 6–12 hours.[1][2] Monitor by TLC/LC-MS for the formation of the hydroxypyrimidine intermediate.[2][3]

-

Note: The

group is stable under these basic conditions, unlike some perfluorinated esters.[1][2]

-

-

Chlorination:

-

Workup:

Protocol B: Radical C-H Difluoromethylation (Late-Stage)

This protocol allows for the direct introduction of the

Reagents:

-

Zinc difluoromethanesulfinate (

) (DFMS)[1][2] -

Solvent: DCM/Water biphasic system (1:[1][2]1) or DMSO.[1][2][9][10]

Step-by-Step Methodology:

-

Setup:

-

Initiation:

-

Reaction:

-

Stir vigorously at room temperature for 12–24 hours.

-

Mechanism:[1][3][11][12][13] The reaction proceeds via a Minisci-type radical substitution.[2][3] The electron-deficient

radical attacks the protonated (most electron-deficient) heterocycle.[1][2] -

Regioselectivity:[1][3][14] For 4-substituted pyrimidines, substitution typically favors the C5 position if C2/C6 are blocked or sterically hindered, though mixtures may occur.

-

-

Purification:

Experimental Workflow Diagram

References

-

Guan, A., et al. (2017). Design, Synthesis, and Fungicidal Activity of New Substituted Difluoromethylpyrimidinamine Derivatives. Journal of Agricultural and Food Chemistry.[2] Link[1][2]

-

Fujii, T., et al. (2015). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science.[2] Link

-

Baran, P. S., et al. (2012). Innately Radical: Use of Zinc Sulfinates for the Difluoromethylation of Heterocycles. Nature.[1][2][15] Link[1][2]

-

ChemScene. Product Datasheet: 5-(Difluoromethyl)pyrimidine (CAS 1310684-94-6).[1][2][3]Link[1][2]

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[2] Journal of Medicinal Chemistry.[2] Link[1][2]

Sources

- 1. PubChemLite - Diflumetorim (C15H16ClF2N3O) [pubchemlite.lcsb.uni.lu]

- 2. Diflumetorim (Ref: UBF 002) [sitem.herts.ac.uk]

- 3. US6255486B1 - Process for preparing 4,6-dichloro-5-fluoropyrimidine - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. US20060014952A1 - Method for producing 4,6-dichloro-5-fluoropyrimidine - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine - Google Patents [patents.google.com]

- 9. A facile synthesis of 5-(perfluoroalkyl)-pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Promoting Photocatalytic Direct C–H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Diflumetorim|Fungicide|130339-07-0 [benchchem.com]

- 13. chemscene.com [chemscene.com]

- 14. Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chembk.com [chembk.com]

Application Notes and Protocols for the Development of Kinase Inhibitors Utilizing a 5-(Difluoromethyl)pyrimidine Scaffold

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved kinase inhibitors.[1] Strategic functionalization of this heterocycle allows for the fine-tuning of inhibitor potency, selectivity, and pharmacokinetic properties. This document provides a comprehensive guide to the design, synthesis, and evaluation of kinase inhibitors based on a 5-(difluoromethyl)pyrimidine core. The difluoromethyl (CF2H) group offers a unique combination of properties, including the ability to act as a hydrogen bond donor and a metabolically stable bioisostere for other functional groups, making it an attractive substituent in modern drug discovery.[2] These application notes and protocols are intended to provide researchers with the foundational knowledge and practical methodologies to explore this promising chemical space.

Introduction: The Rationale for the 5-(Difluoromethyl)pyrimidine Scaffold

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, kinase inhibitors have become a major class of therapeutic agents. The 2,4-disubstituted pyrimidine scaffold has proven to be particularly effective in targeting the ATP-binding site of various kinases.[3] The strategic introduction of a difluoromethyl group at the 5-position of the pyrimidine ring can confer several advantages:

-

Modulation of Physicochemical Properties: The difluoromethyl group can influence the lipophilicity and metabolic stability of a molecule.[4] Its electron-withdrawing nature can also impact the pKa of adjacent functionalities, which can be crucial for target engagement.[4]

-

Hydrogen Bonding Capacity: Unlike the trifluoromethyl group, the difluoromethyl group can act as a hydrogen bond donor, potentially forming additional interactions with the target protein and enhancing binding affinity.[2]

-

Bioisosteric Replacement: The difluoromethyl group can serve as a metabolically stable bioisostere for hydroxyl, thiol, or amine groups, which are common pharmacophores in kinase inhibitors.[2]

This guide will delineate a strategic workflow for the development of kinase inhibitors based on this versatile scaffold, from the synthesis of key building blocks to comprehensive biological evaluation.

Synthetic Strategies for 5-(Difluoromethyl)pyrimidine Analogs

A key starting material for the synthesis of a diverse library of 5-(difluoromethyl)pyrimidine-based kinase inhibitors is 2,4-dichloro-5-(difluoromethyl)pyrimidine. While specific literature on the synthesis of this exact building block is limited, a robust synthetic route can be extrapolated from the well-established synthesis of its trifluoromethyl analog, 2,4-dichloro-5-(trifluoromethyl)pyrimidine.[5]

Proposed Synthesis of the Key Building Block: 2,4-Dichloro-5-(difluoromethyl)pyrimidine

The proposed synthesis begins with the difluoromethylation of uracil, followed by chlorination. This multi-step process is designed to be scalable and adaptable for library synthesis.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. The arrival of JAK inhibitors: advancing the treatment of immune and hematologic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine - Google Patents [patents.google.com]

protocols for scaling up 5-(difluoromethyl)pyrimidine synthesis

An Application Guide for the Scalable Synthesis of 5-(Difluoromethyl)pyrimidine

Authored by a Senior Application Scientist

This document provides a detailed guide for researchers, scientists, and drug development professionals on scalable synthetic protocols for 5-(difluoromethyl)pyrimidine. The difluoromethyl (CF₂H) group is a critical substituent in modern medicinal chemistry, acting as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups, thereby enhancing metabolic stability and cell permeability of drug candidates. This guide moves beyond simple procedural lists to explain the underlying chemical principles and strategic considerations necessary for transitioning from laboratory-scale synthesis to large-scale production.

Strategic Overview: Pathways to 5-(Difluoromethyl)pyrimidine

The synthesis of 5-(difluoromethyl)pyrimidine on a large scale hinges on a careful selection of synthetic strategy. The optimal route depends on factors such as starting material availability, cost, process safety, and the desired purity of the final product. Three primary strategies dominate the landscape, each with distinct advantages and challenges.

-

Strategy A: The "Building Block" Approach. This is arguably the most robust and widely adopted method for scale-up. It involves the synthesis of a key intermediate, pyrimidine-5-carboxaldehyde, followed by a deoxyfluorination reaction to install the difluoromethyl group. The linear nature of this synthesis allows for clear process control and optimization at each step.

-

Strategy B: The "Late-Stage Functionalization" Approach. This strategy introduces the difluoromethyl group directly onto a pre-existing pyrimidine ring via a C-H functionalization reaction. This is an atom-economical approach that can significantly shorten the synthetic sequence, making it highly attractive for rapid analog synthesis and potentially for manufacturing.

-

Strategy C: The "Ring Construction" Approach. This method builds the pyrimidine ring from acyclic precursors, one of which already contains the difluoromethyl moiety. While potentially very efficient, its scalability is highly dependent on the availability and cost of the specialized difluoromethylated starting materials.[1][2]

The following diagram illustrates these strategic pathways.

Caption: Overview of primary synthetic strategies.

Comparative Analysis of Synthetic Strategies

Choosing the right strategy for scale-up requires a careful evaluation of several key process parameters. The following table provides a comparative summary.

| Parameter | Strategy A: Building Block | Strategy B: Late-Stage C-H Functionalization | Strategy C: Ring Construction |

| Number of Steps | Moderate (2-3 steps to key intermediate) | Short (Potentially 1 step) | Variable (Depends on precursor synthesis) |

| Scalability | High | Moderate to High | Moderate |

| Key Challenge | Handling of potentially hazardous fluorinating agents. | Regioselectivity, catalyst cost and removal. | Availability and cost of difluoromethylated precursors. |

| Reagent Cost | Moderate (fluorinating agents can be costly). | High (photocatalysts or specialized radical initiators). | High (specialized starting materials). |

| Typical Yields | Good to Excellent | Moderate to Good | Good |

| Safety Concerns | Toxicity and reactivity of deoxyfluorination reagents.[3] | Use of oxidants and potentially energetic radical reactions. | Dependent on specific precursors. |

Detailed Application Protocols

This section provides detailed, step-by-step protocols for the two most promising strategies for scalable synthesis: the Building Block approach and Late-Stage Functionalization.

Protocol 1: The Building Block Approach via Deoxyfluorination

This protocol is divided into two core stages: the synthesis of the pyrimidine-5-carboxaldehyde intermediate and its subsequent conversion to the target molecule.

Stage 1A: Synthesis of Pyrimidine-5-carboxaldehyde

The synthesis of this key intermediate can be achieved via several methods. A reliable approach involves the Vilsmeier-Haack formylation of a suitable pyrimidine precursor.[4] For the purposes of this protocol, we will assume pyrimidine-5-carboxaldehyde is either commercially sourced or synthesized via a validated internal procedure.

Stage 1B: Deoxyfluorination of Pyrimidine-5-carboxaldehyde

Principle: This reaction replaces the aldehydic C=O bond with a C-F₂ bond. While classic reagents like diethylaminosulfur trifluoride (DAST) are effective, they present significant thermal stability and toxicity challenges on a large scale.[3][5] A more scalable and safer alternative is bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®), which boasts higher thermal stability.[6] The reaction proceeds through a covalent sulfur intermediate, followed by fluoride displacement.

Caption: Workflow for the deoxyfluorination protocol.

Materials and Reagents:

| Reagent | CAS No. | M.W. | Quantity (Scale) |

| Pyrimidine-5-carboxaldehyde | 10070-93-6 | 110.09 | 1.0 eq (e.g., 50.0 g) |

| Deoxo-Fluor® | 202289-38-1 | 221.26 | 1.2 - 1.5 eq |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | 5-10 volumes |

| Saturated NaHCO₃ solution | N/A | N/A | As needed for quench |

| Anhydrous MgSO₄ or Na₂SO₄ | 7487-88-9 | 120.37 | As needed for drying |

Step-by-Step Procedure:

-

Reactor Setup: Equip a clean, dry, jacketed glass reactor with a mechanical stirrer, a temperature probe, a nitrogen inlet, and a dropping funnel. Ensure the reactor is purged with inert gas (N₂ or Argon).

-

Charge Substrate: Charge the reactor with pyrimidine-5-carboxaldehyde (1.0 eq) and anhydrous dichloromethane (5-10 volumes).

-

Cooling: Cool the resulting solution to 0-5 °C using a circulating chiller.

-

Reagent Addition: Add Deoxo-Fluor® (1.2-1.5 eq) dropwise to the stirred solution via the dropping funnel over 1-2 hours, ensuring the internal temperature does not exceed 10 °C. Causality Note: Slow addition is critical to manage the exotherm and prevent the formation of unwanted byproducts.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C) and stir for 12-24 hours.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Quenching: Once complete, cool the reactor back to 0-5 °C. Cautiously and slowly add saturated aqueous sodium bicarbonate (NaHCO₃) solution to quench the excess fluorinating reagent. Safety Precaution: The quench is exothermic and releases gas. Ensure adequate venting and slow addition.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 2 volumes).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude oil by vacuum distillation or crystallization to yield pure 5-(difluoromethyl)pyrimidine.

Protocol 2: Late-Stage Radical C-H Difluoromethylation

Principle: This protocol utilizes a radical difluoromethylating agent to directly functionalize the C5-H bond of a pyrimidine derivative. Zinc difluoromethanesulfinate (DFMS), often called the Baran difluoromethylation reagent, is a scalable, easy-to-handle solid that serves as an excellent source of the difluoromethyl radical (•CF₂H) upon activation with an oxidant.[7] This method avoids the need to pre-install a functional group at the C5 position.

Materials and Reagents:

| Reagent | CAS No. | M.W. | Quantity (Scale) |

| 2-Substituted Pyrimidine | Varies | Varies | 1.0 eq |

| DFMS (Baran Reagent) | 1244347-17-0 | 251.52 | 2.0 - 3.0 eq |

| tert-Butyl hydroperoxide (TBHP) | 75-91-2 | 90.12 | 3.0 - 4.0 eq |

| Dichloroethane (DCE) | 107-06-2 | 98.96 | 10-20 volumes |

| Water | 7732-18-5 | 18.02 | 10-20 volumes |

Step-by-Step Procedure:

-

Reactor Setup: To a reactor equipped with a mechanical stirrer, temperature probe, and condenser, add the starting pyrimidine (1.0 eq), DFMS (2.0-3.0 eq), dichloroethane, and water. Causality Note: The biphasic system is often beneficial for this transformation, aiding in solubility and thermal control.

-

Initiator Addition: Heat the biphasic mixture to 50-60 °C.

-

Reaction Initiation: Add tert-butyl hydroperoxide (TBHP, 70% in water) dropwise over 1-2 hours. An exotherm may be observed.

-

Reaction: Maintain the reaction at 50-60 °C for 4-12 hours after the addition is complete.

-

Monitoring: Monitor the reaction by LC-MS for the formation of the product and consumption of the starting material.

-

Quenching: After completion, cool the reaction to room temperature. Add a solution of sodium sulfite or sodium thiosulfate to quench any remaining peroxide.

-

Work-up: Separate the organic layer. Extract the aqueous layer with dichloroethane.

-

Washing: Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by column chromatography or crystallization to afford the desired 5-(difluoromethyl)pyrimidine derivative.

References

-

Cech, D., Wohlfeil, R., & Etzold, G. (n.d.). A facile synthesis of 5-(perfluoroalkyl)-pyrimidines. Nucleic Acids Research. [Link]

-

Gudmundsson, K. S. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. PMC. [Link]

-

MDPI. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. [Link]

-

ACS Publications. (2024). A Difluoromethylation Reagent: Access to Difluoromethyl Arenes through Palladium Catalysis. Organic Letters. [Link]

-

PubMed. (2018). Synthesis of Difluoromethylthioesters from Aldehydes. [Link]

-

ResearchGate. (2023). A regioselective synthesis of 5-difluoromethyl- and 7-difluoromethyl-substituted pyrazolo[1,5-a]pyrimidines. [Link]

-

MDPI. (n.d.). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. [Link]

-

Royal Society of Chemistry. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. [Link]

-

Frontiers. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. [Link]

-

PMC. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. [Link]

-

Mansoura University. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES. [Link]

-

ResearchGate. (n.d.). Selective preparation of 5‐trifluoromethyl pyrimidine derivatives. [Link]

-